molecular formula C8H6F3IO B2364529 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene CAS No. 868167-60-6

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene

Cat. No. B2364529
M. Wt: 302.035
InChI Key: CXZYUVZKTYSSFL-UHFFFAOYSA-N
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Patent
US08063055B2

Procedure details

A solution of conc. HCl in H20 (1:1 v/v, 1.1 ml) was added to a solution of 3-methoxy-5-(trifluoromethyl)benzenamine (250 mg, 1308 μmol) in THF (2 ml). The mixture was stirred at RT for 1 hr and then cooled to 0 C. A chilled solution of sodium nitrite (208 mg, 3008 μmol) in H20 (2 ml) was added slowly. Additional H20 (0.8 ml) was added. A solution of potassium iodide (369 mg, 2223 μmol) in H20 (0.415 ml) was added dropwise. Additional H20 (0.62 ml) and THF (3.9 ml) was added and the reaction mixture was then gradually warmed to room temperature and stirred overnight. Analysis by LCMS indicated the reaction was complete. Saturated aqueous Na2CO3 was added, the volatiles were removed by rotovap, and the mixture was partitioned with DCM. The aqueous layer was extracted with DCM (2×), the organic layers were combined and washed with brine and dried over Na2SO4. Purification by Biotage was performed using 100% Hexanes to give a clear oil (208 mg, 53% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
208 mg
Type
reactant
Reaction Step Two
Quantity
369 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3.9 mL
Type
solvent
Reaction Step Five
Name
Yield
53%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6](N)[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1.N([O-])=O.[Na+].[I-:19].[K+].C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[I:19][C:6]1[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=[C:4]([O:3][CH3:2])[CH:5]=1 |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
250 mg
Type
reactant
Smiles
COC=1C=C(C=C(C1)C(F)(F)F)N
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
208 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
369 mg
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
3.9 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0 C
ADDITION
Type
ADDITION
Details
Additional H20 (0.8 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then gradually warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by rotovap
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned with DCM
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (2×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Purification by Biotage

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC(=CC(=C1)C(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 208 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.